molecular formula C13H12O2S2 B12804656 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone CAS No. 34768-06-4

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone

Cat. No.: B12804656
CAS No.: 34768-06-4
M. Wt: 264.4 g/mol
InChI Key: DFILLCMQRDMPAT-UHFFFAOYSA-N
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Description

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is an organic compound that belongs to the class of thienyl ketones. This compound is characterized by the presence of two thienyl rings, each substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone typically involves the reaction of 2-thiophenemethanol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of acetyl chloride to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The thienyl rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl ketones.

Scientific Research Applications

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)propanone
  • 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)butanone

Uniqueness

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone is unique due to its specific substitution pattern and the presence of two acetyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

34768-06-4

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[5-[(5-acetylthiophen-2-yl)methyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12O2S2/c1-8(14)12-5-3-10(16-12)7-11-4-6-13(17-11)9(2)15/h3-6H,7H2,1-2H3

InChI Key

DFILLCMQRDMPAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)C

Origin of Product

United States

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